8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione
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Overview
Description
8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles in biological systems, particularly as coenzymatic constituents of oxidoreductase enzymes. These compounds are involved in essential growth processes and the metabolism of one-carbon units .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for pteridine derivatives generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and bromo groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Amino-6-methylpteridine-2,4(1H,3H)-dione: Similar structure but lacks the bromo group.
9-Bromo-7-methylpteridine-2,4(1H,3H)-dione: Similar structure but lacks the amino group.
8-Amino-7-methylpteridine-2,4(1H,3H)-dione: Similar structure but lacks the bromo group
Uniqueness
8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to the presence of both amino and bromo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
56245-41-1 |
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Molecular Formula |
C11H8BrN5O2 |
Molecular Weight |
322.12 g/mol |
IUPAC Name |
8-amino-9-bromo-7-methyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H8BrN5O2/c1-3-2-4-7(5(12)6(3)13)15-9-8(14-4)10(18)17-11(19)16-9/h2H,13H2,1H3,(H2,15,16,17,18,19) |
InChI Key |
PIVYNKCYQKYSDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1N)Br)N=C3C(=N2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
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